molecular formula C10H13NO2 B14863148 ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate

ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate

Cat. No.: B14863148
M. Wt: 179.22 g/mol
InChI Key: NWCKWGBYAROXNR-VQHVLOKHSA-N
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Description

Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a cyano group and a cyclopropyl group attached to a butenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate typically involves the reaction of ethyl cyanoacetate with cyclopropylmethyl ketone under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the base deprotonates the ethyl cyanoacetate, allowing it to react with the ketone to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as piperidine or pyridine, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted esters or amides

Scientific Research Applications

Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl (2E)-2-cyano-3-methylbut-2-enoate: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic interactions in chemical and biological systems.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-cyclopropylbut-2-enoate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)9(6-11)7(2)8-4-5-8/h8H,3-5H2,1-2H3/b9-7+

InChI Key

NWCKWGBYAROXNR-VQHVLOKHSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1CC1)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)C1CC1)C#N

Origin of Product

United States

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